Compound Description: This compound, referred to as (S)-17b in the research, is a potent inhibitor of human class I histone deacetylase (HDAC) isoforms. It exhibited strong antitumor activity both in vitro and in vivo against myelodysplastic syndrome (SKM-1) cells. The compound significantly increased intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. Notably, (S)-17b showed enhanced antitumor efficacy in mice with intact immune systems compared to those with thymus deficiencies, suggesting a potential role for immune system modulation in its anticancer activity.
Relevance: Although possessing a distinct core structure, (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide shares several key features with the target compound N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide. Both compounds incorporate a benzamide moiety and a dimethylamino substituted aromatic ring. These shared functionalities suggest potential similarities in their binding properties and biological activities.
Compound Description: This compound is the result of a multi-step synthesis starting from oxoacetic acid monohydrate. The paper describes the efficient eight-step synthetic route for its production, highlighting the various intermediate compounds and reactions involved. No biological activity data is presented for this compound within the provided paper.
Relevance: (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine shares the dimethylaminoethyl moiety with N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide. Additionally, both compounds contain a piperidine ring, albeit in different structural contexts. These shared structural elements might contribute to some overlapping physicochemical properties and potential interactions with biological targets.
Compound Description: This paper discusses a series of 17 novel compounds based on the 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline scaffold. These compounds were designed and synthesized as potential modulators of P-glycoprotein (P-gp) mediated multidrug resistance, a major obstacle in cancer chemotherapy. Among the synthesized compounds, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) exhibited high potency in reversing doxorubicin resistance in K562/A02 cells with low cytotoxicity and long duration of action.
Relevance: The 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines share the 3,4-dimethoxyphenyl moiety with N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide. This structural similarity could imply potential overlaps in their binding interactions with specific targets, although their overall structures and biological activities differ.
Compound Description: This compound demonstrated the ability to inhibit cancer cell migration in human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. It also exhibited relative selectivity towards cancer cells compared to normal cells. These properties suggest potential for further investigation as an antimetastatic agent.
Relevance: N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide shares the dimethylaminophenyl group with N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide. This common structural feature may contribute to some similarities in their pharmacological profiles and interactions with biological targets, although their core structures differ significantly.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.